N'-Desmethylsulfonyl Dofetilide
CAS No.: 115256-12-7
Cat. No.: VC0108122
Molecular Formula: C18H25N3O3S
Molecular Weight: 363.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115256-12-7 |
|---|---|
| Molecular Formula | C18H25N3O3S |
| Molecular Weight | 363.5 g/mol |
| IUPAC Name | N-[4-[2-[2-(4-aminophenyl)ethyl-methylamino]ethoxy]phenyl]methanesulfonamide |
| Standard InChI | InChI=1S/C18H25N3O3S/c1-21(12-11-15-3-5-16(19)6-4-15)13-14-24-18-9-7-17(8-10-18)20-25(2,22)23/h3-10,20H,11-14,19H2,1-2H3 |
| Standard InChI Key | RSQWCMABKYFNIZ-UHFFFAOYSA-N |
| Canonical SMILES | CN(CCC1=CC=C(C=C1)N)CCOC2=CC=C(C=C2)NS(=O)(=O)C |
Introduction
Chemical Structure and Properties
N'-Desmethylsulfonyl Dofetilide (CAS No.: 115256-12-7) is a metabolite of dofetilide formed through N-dealkylation processes. It has a molecular formula of C18H25N3O3S and a molecular weight of 363.5 g/mol. The compound represents a structural modification of the parent compound dofetilide, specifically the removal of a methyl group from one of the sulfonamide groups.
The chemical structure of N'-Desmethylsulfonyl Dofetilide can be represented by the following IUPAC name: N-[4-[2-[2-(4-aminophenyl)ethyl-methylamino]ethoxy]phenyl]methanesulfonamide.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of N'-Desmethylsulfonyl Dofetilide
| Property | Value |
|---|---|
| CAS Number | 115256-12-7 |
| Molecular Formula | C18H25N3O3S |
| Molecular Weight | 363.5 g/mol |
| IUPAC Name | N-[4-[2-[2-(4-aminophenyl)ethyl-methylamino]ethoxy]phenyl]methanesulfonamide |
| Physical Appearance | White to off-white powder (inferred from dofetilide properties) |
| Solubility | Limited water solubility (inferred from related compounds) |
The compound's structure features several key functional groups including a sulfonamide, an amino group, and an ether linkage. These structural elements contribute to its physicochemical properties and its interaction with biological systems.
Relationship to Dofetilide
N'-Desmethylsulfonyl Dofetilide is directly related to dofetilide (trade name Tikosyn), which is an established class III antiarrhythmic medication. Dofetilide has the empirical formula C19H27N3O5S2 and a molecular weight of 441.6 g/mol .
Structural Comparison
The primary structural difference between N'-Desmethylsulfonyl Dofetilide and its parent compound is the absence of a methyl group from one of the sulfonamide groups. This structural modification alters the compound's physicochemical properties, potentially affecting its pharmacokinetic and pharmacodynamic profile.
Table 2: Comparison of Dofetilide and N'-Desmethylsulfonyl Dofetilide
| Property | Dofetilide | N'-Desmethylsulfonyl Dofetilide |
|---|---|---|
| Molecular Formula | C19H27N3O5S2 | C18H25N3O3S |
| Molecular Weight | 441.6 g/mol | 363.5 g/mol |
| Number of Sulfonyl Groups | 2 | 1 |
| Clinical Application | Approved antiarrhythmic | Metabolite/research compound |
Metabolic Pathways and Formation
N'-Desmethylsulfonyl Dofetilide is formed as part of the metabolic pathway of dofetilide. Research has shown that dofetilide undergoes both renal and metabolic clearance, with metabolism accounting for a significant portion of its elimination .
N-Dealkylation Process
The primary route of dofetilide metabolism involves N-dealkylation processes mediated by cytochrome P450 enzymes. In vitro studies with liver microsomes have demonstrated that N-desmethyl metabolites are the major products of this oxidative metabolism . The conversion occurs through the following pathway:
-
Oxidative N-dealkylation of dofetilide by CYP3A4
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Formation of N'-Desmethylsulfonyl Dofetilide as a major metabolite
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Further metabolism to other minor metabolites
Species Differences in Metabolism
Research has revealed notable species differences in the rate of oxidative metabolism of dofetilide. The rate follows the order: male rat > female rat > dog > humans . These differences correlate with the metabolic clearance observed in vivo and have implications for preclinical testing and clinical applications.
| Parameter | Value | Reference |
|---|---|---|
| Absorption | >90% | |
| Bioavailability | 92-96% | |
| Protein Binding | 60-70% | |
| Volume of Distribution | 3-3.3 L/kg | |
| Half-life | 8-10 hours | |
| Elimination | Renal (80%), Hepatic (10-20%) |
Approximately 20% of a dofetilide dose is metabolized, with N'-Desmethylsulfonyl Dofetilide being one of the major metabolites . The metabolite is primarily eliminated via renal excretion.
Pharmacological Activity
The pharmacological activity of N'-Desmethylsulfonyl Dofetilide has been evaluated in relation to its parent compound dofetilide, a potent class III antiarrhythmic agent that acts by blocking the rapid component of the delayed rectifier potassium current (IKr).
Target Receptor Interactions
The parent compound dofetilide selectively blocks potassium channels, particularly:
-
Voltage-gated inwardly rectifying potassium channel KCNH2 (hERG)
-
Potassium channel subfamily K member 2
Clinical Significance and Research Findings
Impact on Dofetilide's Clinical Profile
The limited pharmacological activity of N'-Desmethylsulfonyl Dofetilide aligns with the close correlation observed between plasma concentrations of dofetilide and pharmacological response . This indicates that the parent compound, rather than its metabolites, is primarily responsible for the therapeutic effects seen in clinical settings.
Implications for Drug Interactions
The involvement of CYP3A4 in the formation of N'-Desmethylsulfonyl Dofetilide has implications for potential drug interactions. Inhibitors of CYP3A4 (such as macrolide antibiotics, azole antifungal agents, protease inhibitors, and certain other medications) could theoretically reduce the formation of this metabolite and increase dofetilide concentrations .
Table 4: Potential Drug Interactions Affecting N'-Desmethylsulfonyl Dofetilide Formation
| Drug Class | Examples | Mechanism | Potential Effect |
|---|---|---|---|
| Macrolide Antibiotics | Erythromycin, Clarithromycin | CYP3A4 Inhibition | Decreased metabolite formation |
| Azole Antifungals | Ketoconazole, Itraconazole | CYP3A4 Inhibition | Decreased metabolite formation |
| Protease Inhibitors | Ritonavir | CYP3A4 Inhibition | Decreased metabolite formation |
| Cation Transport Inhibitors | Cimetidine, Trimethoprim | Renal Tubular Secretion Inhibition | Altered elimination of metabolite |
Research Applications and Analytical Methods
N'-Desmethylsulfonyl Dofetilide serves important research applications, particularly in pharmaceutical analysis and metabolic studies.
Reference Standard in Analysis
As a major metabolite of dofetilide, N'-Desmethylsulfonyl Dofetilide is used as a reference standard in analytical methods for:
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Therapeutic drug monitoring of dofetilide
-
Metabolic profiling in pharmacokinetic studies
-
Quality control in pharmaceutical manufacturing
Analytical Detection Methods
Various analytical techniques have been employed to detect and quantify N'-Desmethylsulfonyl Dofetilide in biological samples. These methods typically involve:
-
High-Performance Liquid Chromatography (HPLC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Tandem Mass Spectrometry (MS/MS)
These analytical approaches enable precise determination of the metabolite's concentration in plasma and urine samples, facilitating pharmacokinetic studies and therapeutic drug monitoring.
Future Research Directions
Understanding N'-Desmethylsulfonyl Dofetilide opens several avenues for future research that could enhance our knowledge of dofetilide's clinical profile and potentially lead to improved antiarrhythmic therapies.
Metabolite Profiling
More comprehensive metabolite profiling of dofetilide in various patient populations could help identify factors that influence the formation of N'-Desmethylsulfonyl Dofetilide and other metabolites. This could include studies of:
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Genetic polymorphisms affecting metabolizing enzymes
-
Disease states that alter drug metabolism
-
Age-related changes in metabolic pathways
Structure-Activity Relationship Studies
The reduced potency of N'-Desmethylsulfonyl Dofetilide compared to dofetilide provides valuable insights into structure-activity relationships. Further studies could explore:
-
The importance of the methyl sulfonyl group for potassium channel blockade
-
Structural modifications that might enhance selectivity or reduce proarrhythmic potential
-
Development of new antiarrhythmic agents with improved safety profiles based on these insights
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